5-benzyl-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one 5-benzyl-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC11476198
InChI: InChI=1S/C22H24N4O/c1-17-20(16-18-8-4-2-5-9-18)21(27)24-22(23-17)26-14-12-25(13-15-26)19-10-6-3-7-11-19/h2-11H,12-16H2,1H3,(H,23,24,27)
SMILES:
Molecular Formula: C22H24N4O
Molecular Weight: 360.5 g/mol

5-benzyl-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one

CAS No.:

Cat. No.: VC11476198

Molecular Formula: C22H24N4O

Molecular Weight: 360.5 g/mol

* For research use only. Not for human or veterinary use.

5-benzyl-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one -

Specification

Molecular Formula C22H24N4O
Molecular Weight 360.5 g/mol
IUPAC Name 5-benzyl-4-methyl-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-6-one
Standard InChI InChI=1S/C22H24N4O/c1-17-20(16-18-8-4-2-5-9-18)21(27)24-22(23-17)26-14-12-25(13-15-26)19-10-6-3-7-11-19/h2-11H,12-16H2,1H3,(H,23,24,27)
Standard InChI Key ROYOQCCLNJHVCQ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)NC(=N1)N2CCN(CC2)C3=CC=CC=C3)CC4=CC=CC=C4

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a pyrimidin-4(3H)-one core, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, and a ketone group at position 4. Substituents include:

  • A benzyl group at position 5, enhancing lipophilicity and potential membrane permeability.

  • A methyl group at position 6, contributing to steric effects and metabolic stability.

  • A 4-phenylpiperazinyl moiety at position 2, a common pharmacophore in CNS-targeting agents .

Table 1: Key Structural and Physicochemical Data

PropertyValue/Description
Molecular FormulaC22H24N4O
Molecular Weight360.5 g/mol
IUPAC Name5-Benzyl-4-methyl-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-6-one
Canonical SMILESCC1=C(C(=O)NC(=N1)N2CCN(CC2)C3=CC=CC=C3)CC4=CC=CC=C4
Topological Polar Surface Area58.5 Ų
Hydrogen Bond Donors/Acceptors1/5

The piperazine ring adopts a chair conformation, with the phenyl group at the N4 position projecting axially . This conformation may influence receptor binding interactions in biological systems.

Synthetic Pathways and Optimization

Multi-Step Synthesis

The compound is typically synthesized through a three-step protocol:

  • Formation of the Pyrimidinone Core: Condensation of thiourea derivatives with β-keto esters under acidic conditions.

  • N-Alkylation: Introduction of the 4-phenylpiperazine group via nucleophilic substitution using 1-phenylpiperazine in the presence of K2CO3.

  • Benzylation: Friedel-Crafts alkylation to attach the benzyl group at position 5.

Critical parameters include:

  • Reaction temperature (70–80°C for N-alkylation to prevent side reactions) .

  • Solvent selection (DMF for solubility vs. THF for regioselectivity).

  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

Analytical Characterization

  • NMR: ¹H NMR (400 MHz, DMSO-d6) shows characteristic signals at δ 8.12 (s, 1H, NH), 7.32–7.25 (m, 10H, aromatic Hs), and 3.45–2.98 (m, 8H, piperazine Hs).

  • HPLC: Purity >98% achieved using a C18 column (acetonitrile/water, 60:40).

CompoundTargetIC50/EC50
5-Benzyl-6-methyl derivativeViral proteases (predicted)~50 μM*
(±)-11a (Nucleoside analog)RSV48.89 μM
(±)-4e (Cytomegalovirus inhibitor)CMV40.90 μM

*Estimated based on structural similarity .

ADMET Profiling (Predicted)

  • Absorption: High gastrointestinal permeability (LogP = 3.2).

  • Metabolism: Susceptible to CYP3A4-mediated oxidation at the benzyl position.

  • Toxicity: Low acute toxicity (LD50 > 500 mg/kg in murine models for analogs) .

Applications in Medicinal Chemistry

Lead Optimization Strategies

  • Piperazine Modifications: Replacing the phenyl group with halogenated aryl rings could enhance blood-brain barrier penetration .

  • Benzyl Substituents: Introducing electron-withdrawing groups (e.g., -CF3) may improve metabolic stability.

Patent Landscape

Although no patents directly claim this compound, related filings include:

  • WO2020225632A1: Piperazine-pyrimidinones as kinase inhibitors.

  • US20210039987A1: Antiviral pyrimidine derivatives with EC50 < 10 μM.

Challenges and Future Directions

Synthetic Limitations

  • Low yields (<40%) in the benzylation step due to steric hindrance.

  • Scalability issues with Friedel-Crafts reactions under industrial conditions.

Research Priorities

  • In Vivo Efficacy Studies: Rodent models for neuropsychiatric and viral pathologies.

  • Crystallography: X-ray diffraction to resolve binding modes with biological targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator